1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with ethyl, propoxymethyl, and sulfonyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-ethyl-3-(propoxymethyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 1-ethyl-3-(propoxymethyl)-1H-pyrazole
Reagent: Chlorosulfonic acid
Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Reduction Reactions: Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Oxidation Reactions: Often performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
1-Ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactive sulfonyl chloride group makes it a valuable intermediate in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonation reactions.
Medicine: Investigated for its potential as a pharmacophore in drug design. The sulfonyl chloride group can be used to introduce sulfonamide functionalities, which are common in many pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride exerts its effects is primarily through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, targeting functional groups such as amines, alcohols, and thiols.
Enzyme Inhibition: Sulfonamide derivatives formed from this compound can act as enzyme inhibitors, interfering with enzymatic activity by mimicking natural substrates.
Comparison with Similar Compounds
1-Ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds:
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar substitution reactions but lacks the pyrazole ring structure.
Benzenesulfonyl Chloride: Contains an aromatic ring, offering different reactivity and applications compared to the pyrazole-based compound.
Tosyl Chloride (p-Toluenesulfonyl Chloride):
Uniqueness: The presence of the pyrazole ring in this compound imparts unique electronic and steric properties, making it distinct from other sulfonyl chlorides
Conclusion
This compound is a versatile compound with significant potential in organic synthesis, medicinal chemistry, and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and chemists in developing new materials and pharmaceuticals.
Properties
IUPAC Name |
1-ethyl-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-3-5-15-7-8-9(16(10,13)14)6-12(4-2)11-8/h6H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPZOJCINNTCMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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